
Rubranol solvent compatibility guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rubranol

CAS No.: 211126-61-3

Cat. No.: S1535895

Get Quote

Rubranol Chemical Data Summary

The table below summarizes the available basic information for Rubranol (CAS 211126-61-3), which is

essential for any experimental design.

Property Description

Chemical Name 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol [1]

Molecular
Formula

C₁₉H₂₄O₅ [2] [1]

Molecular Weight 332.39 g/mol [2] [1]

Appearance Powder [1]

Solubility
(General)

Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [1]

Storage Desiccate at -20°C [1]

Biological
Activity

Inhibitor of NO Synthase; inhibits LPS-induced NO production in activated

macrophages [2]
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Property Description

Source Isolated from the herbs of Alnus nepalensis and as an aglycone from Alnus rubra
(red alder) bark [1]

Proposed Experimental Workflow for HPLC Analysis

Due to the lack of a published method for Rubranol, the following workflow is adapted from a validated

RP-HPLC method for other pharmaceutical compounds [3]. This can serve as a starting point for developing

your own protocol.
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Start HPLC Method Development

Sample Preparation
• Dissolve in mobile phase

• Sonicate 15 min
• Filter (0.45µm)

Mobile Phase Preparation
Acetonitrile:Methanol:0.01M Na₂HPO₄

(50:35:15 v/v)
pH 3.5

Column Selection
Hypersil ODS C18
(250*4.6 mm, 5µm)

System Setup
• Flow: 1.0 mL/min
• Detection: 250 nm

• Temp: 25±2°C

Method Validation
(Linearity, Precision, Accuracy, LOD/LOQ)

Click to download full resolution via product page

Detailed Protocol [3]

Mobile Phase Preparation:

Prepare 0.01 M Disodium Hydrogen Phosphate solution and adjust its pH to 3.5.

Mix Acetonitrile, Methanol, and the phosphate buffer in a 50:35:15 volume ratio.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s1535895?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3612341/
https://www.smolecule.com/products/s1535895?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Filter the mixture through a 0.45 µm membrane filter and degas by sonication.

Standard Solution Preparation:

Weigh accurately about 50 mg of your standard and transfer it to a 100 mL volumetric flask.
Dilute to volume with the mobile phase and sonicate for 15 minutes to dissolve.

Further dilute this stock solution with mobile phase to obtain the desired working concentration.

Chromatographic Conditions:

Column: Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)

Flow Rate: 1.0 mL/min
Detection Wavelength: 250 nm (UV detector)

Injection Volume: 20 µL
Temperature: Ambient (25 ± 2°C)

Method Validation Parameters:

Linearity: Prepare solutions of at least five different concentrations and inject them to establish
a calibration curve.

Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) studies with
multiple injections.

Accuracy: Conduct a recovery study by spiking a known amount of the standard into a sample.
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on signal-to-

noise ratios or standard deviation of the response.

Frequently Asked Questions & Troubleshooting

What is a good starting point for a Rubranol stock solution? Given its solubility profile, DMSO is

a suitable solvent for preparing a concentrated stock solution (e.g., 10-50 mM) due to its high

dissolving power [1]. Remember to use sonication and gentle warming to aid dissolution. For

biological assays, subsequent dilutions should be made into aqueous buffers, keeping the final DMSO

concentration low (typically <1%) to avoid cytotoxicity.

My HPLC peaks are broad or show tailing. What should I do? This is a common issue in method

development. You can troubleshoot by:

Adjusting the mobile phase pH: Small changes (±0.2 units) can significantly alter peak shape

[3].
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Modifying the solvent ratio: Fine-tuning the acetonitrile, methanol, and buffer proportions can

improve separation and peak symmetry.
Ensuring the column is not degraded: Check performance with a standard test mixture.

The search results lack specific compatibility data. Where can I find more information?

Check Safety Data Sheets (SDS): Suppliers of Rubranol should provide an SDS, which
contains a section on stability and reactivity, offering clues about incompatible materials [4].

Consult Scientific Literature: Search for published papers on Rubranol or its closely related
analogs (diarylheptanoids) to see which solvents and conditions other researchers have used

successfully.
Perform Empirical Testing: The most reliable approach is to conduct small-scale stability

tests, exposing Rubranol to different solvents and conditions (e.g., various pH levels,
temperatures) and analyzing the samples over time using your HPLC method.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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